molecular formula C20H14O3S B14362199 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene CAS No. 95833-28-6

1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene

Cat. No.: B14362199
CAS No.: 95833-28-6
M. Wt: 334.4 g/mol
InChI Key: WJLVLHQODLXKES-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene is an organic compound that features a benzenesulfonyl group and an ethynylphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene typically involves the following steps:

    Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzene with sulfonyl chloride in the presence of a catalyst such as aluminum chloride.

    Attachment of the Ethynylphenoxy Group: The ethynylphenoxy group can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve a strong acid or base, depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, while the ethynylphenoxy group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)-4-phenoxybenzene: Lacks the ethynyl group, which may affect its reactivity and applications.

    1-(Benzenesulfonyl)-4-(4-bromophenoxy)benzene: Contains a bromine atom instead of an ethynyl group, leading to different chemical properties and reactivity.

Uniqueness

1-(Benzenesulfonyl)-4-(4-ethynylphenoxy)benzene is unique due to the presence of both the benzenesulfonyl and ethynylphenoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

95833-28-6

Molecular Formula

C20H14O3S

Molecular Weight

334.4 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)phenoxy]-4-ethynylbenzene

InChI

InChI=1S/C20H14O3S/c1-2-16-8-10-17(11-9-16)23-18-12-14-20(15-13-18)24(21,22)19-6-4-3-5-7-19/h1,3-15H

InChI Key

WJLVLHQODLXKES-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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